molecular formula C8H5ClN2O2 B1519177 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 800401-54-1

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B1519177
CAS No.: 800401-54-1
M. Wt: 196.59 g/mol
InChI Key: IZFVERBPAPUYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 196.59 and its molecular formula is C8H5ClN2O2 .

Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Heterocyclic compounds, such as pyrrolidine derivatives, are widely utilized in medicinal chemistry for the development of treatments for human diseases. The pyrrolidine ring, for example, is valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through pseudorotation. Studies have highlighted bioactive molecules with target selectivity characterized by pyrrolidine rings and their derivatives, pointing towards the utility of such structures in designing new compounds for various biological targets (Li Petri et al., 2021).

Biological and Pharmacological Effects

Compounds with heteroatoms and heterocycles, including pyrimidine derivatives, play significant roles as optical sensors and possess a range of biological and medicinal applications. The flexibility of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes, underscoring their potential in both analytical chemistry and biological research contexts (Jindal & Kaur, 2021).

Structural and Functional Analysis

The structural basis and functions of certain receptor families, like abscisic acid (ABA) receptors PYLs, provide insights into the interaction mechanisms of small molecules with biological systems. These studies elucidate how specific chemical structures, such as those related to 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, can influence biological pathways and regulatory networks within plants, offering perspectives for the design of agrochemicals and plant growth regulators (Zhang et al., 2015).

Mechanism of Action

While the specific mechanism of action for 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is not available, it’s worth noting that pyrrolopyridine derivatives have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFVERBPAPUYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653337
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-54-1
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyruvic acid (0.86 mL, 12.4 mmol) was added to a solution of 2-chloro-5-iodo-pyridin-4-ylamine (Preparation 115, 1.05 mg, 4.13 mmol), palladium acetate (56 mg, 0.25 mmol) and DABCO (1.39 g, 12.4 mmol) in anhydrous DMF (30 ml). The reaction mixture was degassed with argon for 20 min, then heated to 145° C. for 2 h. The solvent was removed in vacuo and the residue taken up in water (200 mL). The suspension was made alkaline (pH 9–10) with dilute NaOH solution (1M) and filtered through Celite. After washing of the filtrate with ethyl acetate (50 mL) and ether (50 mL) the pH was adjusted to 3 with dilute HCl solution (1M). Extraction with ethyl acetate (5×50 mL), drying of the combined extracts (MgSO4) and concentration gave the title compound. δH (d6 DMSO): 7.24 (1H, s), 7.42 (1H, s), 8.80 (1H, s); m/z (ES−)=195.02 [M−H]−; RT=2.36 min.
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
1.05 mg
Type
reactant
Reaction Step One
Name
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 3
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 5
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 6
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.